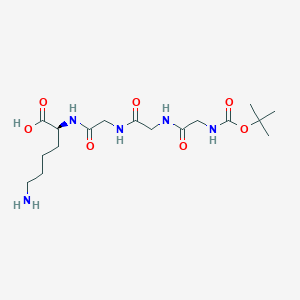
Boc-Gly-Gly-Gly-Lys-OH
説明
Boc-Gly-Gly-Gly-Lys-OH is a useful research compound. Its molecular formula is C17H31N5O7 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
固相ペプチド合成 (SPPS)
Boc-Gly-Gly-Gly-Lys-OHは、固相ペプチド合成で一般的に使用されます。この方法では、Boc基がアミノ酸残基の保護基として機能します。SPPSでは、ペプチド鎖が固体担体に段階的に伸長され、複雑なペプチドの効率的で制御されたアセンブリが可能になります。 This compoundは、特定の配列を持つより長いペプチドを構築するためのビルディングブロックとして機能します .
環境に配慮したペプチド合成
研究者は、ますます環境に優しい合成方法に焦点を当てています。this compoundは、有機溶媒の使用を避ける水性ペプチド合成において役割を果たします。 ナノサイズの反応物、ナノ粒子、ナノミセルのマイクロ波支援カップリング反応を利用することにより、this compoundはより環境に優しいペプチド生産に貢献しています .
神経保護薬アナログ合成
This compoundは、神経保護薬のアナログ合成に関与しています。これらの化合物は、神経疾患に対する潜在的な治療効果を持つ天然ペプチドを模倣するように設計されています。 This compoundのバックボーンを修飾することにより、研究者は新しい薬物候補を探求することができます .
アリル化反応の促進剤
有機合成において、this compoundはアリル化反応の促進剤として機能します。アリル化は、分子にアリル基を導入することを伴い、多くの場合、さらなる化学変換のための貴重な中間体をもたらします。 This compoundはこれらの反応を促進し、合成化学におけるその有用性を拡大します .
抗体薬物複合体 (ADC)
This compoundは、切断可能なリンカーで修飾された場合、抗体薬物複合体 (ADC) で応用が見られます。ADCは、抗体の特異性と細胞毒性薬物の効力を組み合わせたものです。 Boc基により、標的細胞による内部移行時に薬物ペイロードの制御された放出が可能になり、治療効果が向上します .
酵素基質および阻害剤の準備
This compoundから誘導された短い保護ペプチド断片は、溶液相合成に役立ちます。これらの断片は酵素基質または阻害剤として機能し、生化学的研究と創薬を支援します。 研究者はこれらのペプチドを特定の酵素と相互作用するように調整することができ、生物学的プロセスに関する貴重な洞察を提供します .
作用機序
Target of Action
Boc-Gly-Gly-Gly-Lys-OH, also known as N-tert-butyloxycarbonyl-glycyl-glycine, is a chemical compound that is commonly used as an amino acid protecting group . The primary targets of this compound are the amino groups of amino acids, specifically glycine residues .
Mode of Action
The compound interacts with its targets by attaching to the amino groups of the glycine residues, thereby protecting these groups from undergoing any unwanted side reactions during peptide synthesis . This is achieved through the esterification reaction, which synthesizes N-Boc amino acid esters for peptide chemistry .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve peptide synthesis. The compound acts as a protecting group that is added during the synthesis of peptides or proteins. Once the appropriate conditions are met, the protecting group is removed, allowing the peptide chain to elongate .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the successful synthesis of peptides or proteins without unwanted side reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, while the compound is stable under normal temperatures, it may degrade under high temperatures, direct sunlight, or humid conditions . Therefore, it is typically stored under controlled conditions to maintain its stability and effectiveness .
生化学分析
Biochemical Properties
Boc-Gly-Gly-Gly-Lys-OH, as a protected peptide, plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The Boc group protects the amino group of the peptide from unwanted side reactions, allowing for the successful formation of peptide bonds . The nature of these interactions is primarily chemical, involving bond formation and cleavage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in peptide synthesis. It binds to specific enzymes that facilitate the formation of peptide bonds. The Boc group in the compound acts as a protective group, preventing unwanted reactions with the amino group of the peptide. This allows for the precise and controlled synthesis of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. As a protected peptide, it is generally stable under normal conditions. Specific conditions or reagents can cause the removal of the Boc group, a necessary step in peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes that facilitate the formation and cleavage of peptide bonds. The Boc group can also interact with specific reagents that remove the protective group, a key step in the synthesis process .
特性
IUPAC Name |
(2S)-6-amino-2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O7/c1-17(2,3)29-16(28)21-9-13(24)19-8-12(23)20-10-14(25)22-11(15(26)27)6-4-5-7-18/h11H,4-10,18H2,1-3H3,(H,19,24)(H,20,23)(H,21,28)(H,22,25)(H,26,27)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWOXYLAOMHRQJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















